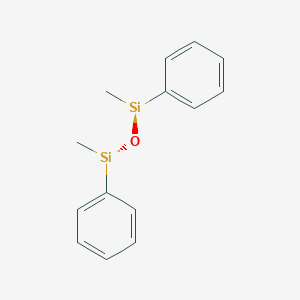

1,3-Diphenyl-1,3-dimethyldisiloxane

Description

Evolution of Organosilicon Chemistry: Theoretical Foundations and Historical Developments Relevant to Disiloxanes

The journey of organosilicon chemistry began in the mid-19th century, but it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundational groundwork for the study of silicones. Kipping's extensive research into the reactions of diorganodichlorosilanes with water, while aiming to synthesize chiral silicon compounds, unexpectedly led to the formation of polymeric materials he termed "silicones." These early investigations revealed the fundamental reaction of organosilicon chemistry: the hydrolysis of chlorosilanes to form silanols (R₃SiOH), which then readily condense to form siloxane (Si-O-Si) bonds.

The formation of disiloxanes is a primary consequence of this condensation reaction. Theoretically, the condensation of two monosilanol molecules results in the formation of a disiloxane (B77578) and a molecule of water. The mechanism of this process can be influenced by factors such as the nature of the organic substituents on the silicon atom, the concentration of reactants, and the presence of catalysts. The presence of bulky or electron-withdrawing groups, such as phenyl groups, can significantly affect the rate and extent of condensation.

Historically, the development of well-defined disiloxanes as specific chemical entities, rather than just intermediates in polymerization, has been crucial. The ability to isolate and purify specific disiloxanes like 1,3-Diphenyl-1,3-dimethyldisiloxane allows for their use as precise building blocks in the controlled synthesis of more complex organosilicon architectures. This shift from statistical polymerization to the use of defined oligomers has been a significant step in the evolution of organosilicon chemistry, enabling the creation of materials with highly tailored properties.

Strategic Significance of Linear and Cyclic Disiloxane Building Blocks in Polymer Science and Advanced Materials

Linear and cyclic disiloxanes are fundamental building blocks in the synthesis of a vast array of silicone polymers. Their strategic significance lies in their ability to introduce specific properties into the final material. The choice of organic substituents on the silicon atoms of the disiloxane unit is a key determinant of the polymer's characteristics.

The incorporation of this compound into a polymer chain imparts a unique combination of properties. The methyl groups contribute to the flexibility and low glass transition temperature typical of polysiloxanes, while the phenyl groups introduce several desirable characteristics:

Enhanced Thermal Stability: The rigid aromatic structure of the phenyl groups increases the thermal stability of the polymer backbone, making the resulting materials suitable for high-temperature applications.

Increased Refractive Index: The presence of phenyl groups elevates the refractive index of the polymer, a crucial property for optical applications such as LED encapsulants and high-performance lenses. researchgate.net

Improved Radiation Resistance: Phenyl-containing silicones exhibit greater resistance to degradation by gamma and electron radiation compared to their purely aliphatic counterparts.

Modified Solubility and Compatibility: The phenyl groups alter the polarity of the polymer, influencing its solubility in various solvents and its compatibility with other organic polymers and additives.

The use of a well-defined disiloxane like this compound as a monomer allows for precise control over the polymer's microstructure. This is in contrast to the co-hydrolysis of different dichlorosilanes, which leads to a random distribution of monomer units. By using a pre-formed disiloxane, chemists can create polymers with a more regular, alternating structure, leading to more predictable and reproducible material properties.

The following table summarizes the influence of methyl and phenyl groups on the properties of polysiloxanes:

| Property | Influence of Methyl Groups | Influence of Phenyl Groups |

| Flexibility | High | Reduced |

| Thermal Stability | Moderate | High |

| Refractive Index | Low | High |

| UV Resistance | Moderate | High |

| Solubility in non-polar solvents | High | Moderate |

Positioning of this compound within Contemporary Organosilicon Research: Current Gaps and Future Directions

In contemporary organosilicon research, this compound is recognized as a valuable precursor for the synthesis of well-defined, high-performance polysiloxanes. Its application is particularly relevant in the development of materials for demanding environments, such as those encountered in the aerospace, electronics, and automotive industries.

Current Research Focus:

Current research involving phenyl-substituted siloxanes, including those derived from this compound, is focused on several key areas:

High-Performance Elastomers: The development of silicone elastomers with superior thermal stability, mechanical strength, and resistance to harsh chemicals is a major research driver. The incorporation of phenyl groups is a key strategy in achieving these properties.

Optical Materials: The demand for high-refractive-index materials for applications in optoelectronics continues to grow. Phenyl-containing polysiloxanes are being extensively investigated for use as encapsulants for LEDs, optical adhesives, and components for advanced optical systems. researchgate.net

Hybrid Materials: Research is ongoing into the creation of hybrid organic-inorganic materials that combine the properties of silicones with those of other polymers. Disiloxanes with reactive functional groups can serve as coupling agents or as building blocks for these hybrid systems.

Gaps in Current Knowledge:

Despite the recognized potential of this compound, there are still gaps in the understanding of its chemistry and applications. While much is known about the general effects of phenyl substitution, detailed studies on the specific properties of polymers derived from this particular disiloxane are less common. There is a need for more comprehensive data on the structure-property relationships in polymers synthesized using this building block. For example, a more in-depth understanding of how the precise placement of the phenyl and methyl groups in this disiloxane influences the morphology and performance of the resulting polymers would be beneficial.

Future Directions:

The future of research involving this compound and related compounds is likely to focus on the following areas:

Controlled Polymerization Techniques: The development of new and more efficient methods for the controlled polymerization of disiloxanes will enable the synthesis of polymers with precisely defined architectures and narrow molecular weight distributions. This will lead to materials with even more highly tailored properties.

Functionalized Derivatives: The synthesis of functionalized derivatives of this compound, for example, by introducing reactive groups onto the phenyl rings, will open up new possibilities for the creation of advanced materials through cross-linking or grafting reactions.

Sustainable Synthesis: As with all areas of chemistry, there is a growing emphasis on the development of more sustainable and environmentally friendly methods for the synthesis of organosilicon compounds. This includes the use of greener solvents, more efficient catalysts, and processes that minimize waste.

Computational Modeling: The use of computational modeling and simulation will play an increasingly important role in predicting the properties of polymers derived from this compound and in guiding the design of new materials with specific performance characteristics.

The following table provides a summary of the physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₄H₁₆OSi₂ |

| Molecular Weight | 258.45 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 120 °C at 2 mmHg |

| Density | 1.09 g/mL at 25 °C |

| CAS Number | 6689-22-1 |

Propriétés

InChI |

InChI=1S/C14H16OSi2/c1-16(13-9-5-3-6-10-13)15-17(2)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMLZPWSYMUKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)O[Si](C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si@@](C1=CC=CC=C1)O[Si@@](C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293289 | |

| Record name | 1,3-Dimethyl-1,3-diphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6689-22-1 | |

| Record name | 1,3-Dimethyl-1,3-diphenyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations for 1,3 Diphenyl 1,3 Dimethyldisiloxane and Its Derivatives

Refined Synthetic Routes to 1,3-Diphenyl-1,3-dimethyldisiloxane

Catalytic Pathways in Siloxane Bond Formation

The formation of the siloxane (Si-O-Si) bond is the cornerstone of silicone chemistry. Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

One notable method is the Piers-Rubinsztajn reaction, which utilizes tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a catalyst for the condensation of hydrosilanes and alkoxysilanes. researchgate.net This reaction proceeds with the formation of a siloxane bond and the release of a hydrocarbon. An air-stable and water-tolerant catalyst, (C₆F₅)₃B(OH₂), has also been shown to be highly effective, promoting the synthesis of disiloxanes with greater than 99% conversion for various tertiary silanes under mild conditions. frontiersin.org This catalytic system offers advantages such as low catalyst loading and short reaction times. researchgate.netfrontiersin.org Mechanistic studies suggest that the reaction can proceed through a Lewis acid-catalyzed pathway where the Si-H bond is activated by the borane (B79455) catalyst, followed by reaction with a silanol (B1196071) to form the disiloxane (B77578). frontiersin.org

Enzymatic catalysis has also emerged as a green alternative for siloxane bond formation. nih.gov Lipase and protease enzymes have demonstrated the ability to catalyze the hydrolysis of alkoxysilanes and the subsequent condensation of silanols to form siloxane bonds under mild, in vitro conditions. nih.gov

Hydrolysis and Condensation Reactions: Advanced Reaction Engineering

The traditional and widely used method for synthesizing polysiloxanes, including disiloxanes, involves the hydrolysis and subsequent polycondensation of chlorosilanes. nih.govuni-wuppertal.de For the synthesis of this compound, this would typically involve the co-hydrolysis of dichlorodimethylsilane (B41323) and dichlorodiphenylsilane.

The process begins with the hydrolysis of the chlorosilanes, where the chlorine atoms are replaced by hydroxyl (OH) groups, forming silanols and releasing hydrochloric acid (HCl). uni-wuppertal.de These silanol intermediates are highly reactive and readily undergo condensation to form siloxane bonds, releasing water in the process. uni-wuppertal.degac.edu

Advanced reaction engineering principles are applied to control the structure and molecular weight of the resulting siloxanes. The stoichiometry of the reactants, temperature, pH, and solvent all play crucial roles in the outcome of the reaction. unm.eduresearchgate.net For instance, the hydrolysis of dichlorodimethylsilane initially produces a mixture of short-chain linear polydimethylsiloxanes with terminal hydroxyl groups and cyclic siloxanes. uni-wuppertal.de By carefully controlling the reaction conditions, the formation of the desired linear disiloxane can be favored. uni-wuppertal.de The use of a chain stopper, such as monochlorotrimethylsilane, is a common strategy to control the polymer chain length. uni-wuppertal.de

Table 1: Comparison of Synthetic Routes to Disiloxanes

| Method | Catalyst/Reagents | Key Features | References |

|---|---|---|---|

| Piers-Rubinsztajn Reaction | B(C₆F₅)₃ or (C₆F₅)₃B(OH₂) | Mild conditions, high yields, low catalyst loading. | researchgate.netfrontiersin.org |

| Enzymatic Catalysis | Lipase, Protease | Green chemistry, mild conditions. | nih.gov |

| Hydrolysis & Condensation | Chlorosilanes, Water | Traditional method, allows for control of polymer structure. | nih.govuni-wuppertal.degac.edu |

One-Pot Synthesis Approaches and Their Efficiency

One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. A notable one-pot, high-yielding synthesis of 1,3-diphenyldisiloxane from phenylsilane (B129415) has been developed. nih.govnih.gov This mechano-chemical procedure is scalable and provides a convenient route to hydrido-disiloxanes from commercially available silanes. nih.govnih.gov The process involves the chlorination of the silane (B1218182) followed by in-situ hydrolysis and condensation, all within a single reaction vessel. nih.gov

Researchers at AIST have also developed a one-pot synthesis technique that allows for the selective formation of siloxane bonds to create structurally well-defined siloxane compounds. aist.go.jp This method enables the synthesis of siloxane compounds with a structure corresponding to the order of addition of dihydrosilanes or trihydrosilanes, with minimal by-products. aist.go.jp Such approaches significantly reduce the need for intermediate isolation and purification steps. aist.go.jp

Synthesis of Functionalized this compound Derivatives for Polymerization

The introduction of functional groups onto the this compound backbone is crucial for creating monomers suitable for polymerization and for the synthesis of materials with specific properties.

Introduction of Reactive Side Groups (e.g., vinyl, chloro, hydroxyl)

Vinyl Groups: Vinyl-functionalized disiloxanes are valuable monomers for producing silicone elastomers and coatings through hydrosilylation or other polymerization techniques. ontosight.aiontosight.ai The vinyl groups provide reactive sites for cross-linking. ontosight.ai A common synthetic route involves the reaction of a silane with vinyl chloride and magnesium, often in the presence of a copper(II) salt catalyst, to achieve high yields. researchgate.net For example, 1,3-dimethyl-1,3-diphenyl-1,3-divinyldisiloxane (B1581825) is a versatile compound used in the production of silicone rubber, contributing to improved thermal stability and mechanical properties. chemimpex.com

Chloro Groups: Chloro-functionalized disiloxanes serve as important intermediates for further chemical modifications. The chlorine atoms can be readily substituted by a variety of nucleophiles to introduce other functional groups. The synthesis of bis(chloromethyl)tetramethyldisiloxane has been documented, where the electronegativity of the chlorine atoms influences the character of the siloxane bond. nih.gov

Hydroxyl Groups: Hydroxyl-functionalized disiloxanes are key components in the synthesis of block copolymers and for creating networked polysiloxane compositions with enhanced mechanical strength. google.com These can be prepared by the controlled hydrolysis of corresponding chloro- or alkoxy-silanes. google.comresearchgate.net For example, tetrahydroxy-functional disiloxanes have been synthesized by the acid-catalyzed hydrolysis of glycidoxypropyl-functionalized disiloxanes. google.com Another approach involves the hydrosilylation of an allyl alcohol derivative with a hydrosilane-containing disiloxane. patsnap.com

Table 2: Examples of Functionalized Disiloxane Derivatives

| Functional Group | Example Compound | Synthetic Application | References |

|---|---|---|---|

| Vinyl | 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane | Silicone rubber, coatings, adhesives. | chemimpex.com |

| Chloro | Bis(chloromethyl)tetramethyldisiloxane | Intermediate for further functionalization. | nih.gov |

| Hydroxyl | 1,3-Bis(hydroxybutyl)tetramethyldisiloxane | Block copolymers, cross-linked networks. | google.comvt.edu |

Stereoselective Synthesis of Chiral Disiloxane Monomers

The development of stereoselective methods for synthesizing chiral siloxanes opens up possibilities for creating polymers with controlled stereochemistry and potentially unique properties. Transition metal-catalyzed enantioselective reactions have shown great promise in this area.

Rhodium-catalyzed enantioselective dehydrogenative Si-O coupling between dihydrosilanes and silanols has been developed to construct silicon-stereogenic siloxanes with excellent stereocontrol. researchgate.net Similarly, nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl-chained alkynones can produce chiral chroman derivatives containing quaternary stereocenters with trisubstituted allylic siloxanes in high yield and enantiomeric excess. chemrxiv.org These methods provide access to a variety of highly functionalized chiral siloxane monomers that can be used to build complex and stereoregular polymeric architectures. researchgate.netrsc.org

Green Chemistry Principles in Disiloxane Synthesis

The pursuit of environmentally benign synthetic routes for this compound and its derivatives is a significant focus in contemporary chemical research. These efforts align with the principles of green chemistry, aiming to curtail waste, reduce the use of hazardous substances, and enhance energy efficiency. A key strategy is the direct synthesis from hydrosilanes and water, a process with high atom economy where molecular hydrogen is the sole byproduct. acs.org However, this often necessitates demanding reaction conditions. To surmount this challenge, researchers are exploring novel catalysts capable of facilitating the reaction under milder temperatures and pressures.

Recent advancements include the use of cobalt-pincer complexes, which have demonstrated high selectivity in the synthesis of symmetrical siloxanes from silanes and water. acs.org Another promising green approach involves the use of tris(pentafluorophenyl)borane, (C₆F₅)₃B(OH₂), an air-stable catalyst that promotes the efficient synthesis of oligosiloxanes from hydrosilanes under mild conditions, with low catalyst loading and short reaction times. nih.govresearchgate.net This catalyst is also recoverable and can be reused multiple times without significant loss of activity. frontiersin.org Furthermore, solvent-free reaction conditions are being investigated to eliminate the use of volatile organic compounds (VOCs). researchgate.net The development of base-metal catalysts, which are more abundant and less expensive than their precious metal counterparts, also contributes to more sustainable synthetic methods. nih.gov

Mechanistic Elucidation of Disiloxane Synthesis Reactions

A fundamental understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

Catalysts and initiators are instrumental in controlling the rate and selectivity of disiloxane formation. The synthesis often proceeds via the hydrolysis of a corresponding chlorosilane or the dehydrocoupling of a hydrosilane, processes that are significantly influenced by the catalyst employed. A variety of catalysts, including acids, bases, and metal complexes, are utilized. nih.govresearchgate.net For instance, Lewis acids like B(C₆F₅)₃ can activate the Si-H bond of a silane, facilitating its reaction with a silanol to produce the disiloxane and hydrogen gas. frontiersin.org

The kinetics of these reactions are intricate and depend on factors such as catalyst loading, reactant concentrations, and temperature. For example, a lower catalyst loading of (C₆F₅)₃B(OH₂) in the reaction of Et₃SiH with water allowed for the detection of the silanol intermediate, while a higher loading led to a rapid conversion to the disiloxane. frontiersin.org The choice of catalyst can also steer the reaction towards different products. For instance, in the hydrolysis of diphenylsilane, a rhodium(III)-based cationic catalyst favors the formation of tetraphenyldihydrosiloxane, whereas a neutral rhodium(III) complex primarily yields diphenylhydrosilanol. nih.gov

Table 1: Comparison of Catalysts in Disiloxane Synthesis

| Catalyst Type | Mechanism of Action | Advantages | Disadvantages |

| Lewis Acid (e.g., B(C₆F₅)₃) | Activates Si-H bond for reaction with silanol. frontiersin.org | High efficiency, mild reaction conditions, catalyst recyclability. nih.govfrontiersin.org | Can be sensitive to moisture, though some are water-tolerant. nih.gov |

| Base-Metal Complexes (e.g., Cobalt) | Catalytic oxidation of silane to silanol and subsequent dehydrocoupling. acs.org | Abundant, less expensive than precious metals. nih.gov | May require specific ligand design for high activity. |

| Precious Metal Complexes (e.g., Platinum, Rhodium) | Catalyzes hydrosilylation and hydrolysis reactions. nih.govgelest.comresearchgate.net | High activity and selectivity. nih.govresearchgate.net | High cost, potential for product contamination. |

| Basic Catalysts (e.g., [Me₄N]⁺OH⁻) | Promotes hydrolytic condensation of alkoxysilanes. researchgate.net | Inexpensive and commercially available. researchgate.net | Can be less selective, leading to polymer formation. researchgate.net |

The identification and characterization of reaction intermediates and transition states are crucial for unraveling the mechanistic pathways of disiloxane synthesis. The reaction of a hydrosilane with water is believed to proceed through a silanol intermediate. frontiersin.orgfrontiersin.org For example, in the catalyzed reaction of Et₃SiH, the intermediate Et₃SiOH was detected at low catalyst loadings. frontiersin.org Spectroscopic techniques like in situ NMR are vital for monitoring these transient species. For instance, time-correlated ¹H NMR spectroscopy has been used to observe the sequential formation of diphenylsilanediol (B146891) from diphenylsilane, confirming diphenylhydrosilanol as a reaction intermediate. nih.gov

The choice of solvent can significantly influence the rate, yield, and selectivity of disiloxane synthesis by affecting reactant solubility and stabilizing intermediates and transition states. nih.gov In the synthesis of silsesquioxane cages, a related class of silicon-oxygen compounds, the solvent choice was shown to be critical. nih.gov For instance, aprotic solvents like THF were found to preserve the dimeric structures of POSS-based silanols, while protic solvents like isopropanol (B130326) favored the formation of double-decker architectures. nih.gov

Similarly, in the synthesis of p-tolyl-containing disiloxanes, the nature of the solvent was a key factor affecting reaction efficiency. researchgate.net The use of acetonitrile (B52724) has been shown to be viable for creating systems with large preparative capabilities in siloxane synthesis. researchgate.net The optimization of the reaction pathway often involves screening various solvents to achieve the best balance of reactivity and product isolation. The move toward greener synthesis protocols also promotes the investigation of more environmentally friendly solvents or even solvent-free conditions. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Elucidation of 1,3 Diphenyl 1,3 Dimethyldisiloxane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds like 1,3-Diphenyl-1,3-dimethyldisiloxane. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of silicon, carbon, and hydrogen atoms within the molecule.

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR are fundamental one-dimensional NMR techniques used to elucidate the structure of siloxane compounds. nih.govrsc.org

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the methyl and phenyl groups. The methyl protons typically appear as a sharp singlet in the upfield region of the spectrum, while the phenyl protons give rise to a more complex multiplet in the downfield aromatic region. The integration of these signals provides a quantitative measure of the relative number of protons in each environment, confirming the methyl-to-phenyl ratio. For instance, in copolymers containing both dimethylsiloxane and diphenylsiloxane units, the ¹H NMR spectra can show distinct resonances for the different methyl and phenyl environments. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, separate resonances are observed for the methyl carbons and the different carbons of the phenyl ring (ipso, ortho, meta, and para). The chemical shifts of these carbons are sensitive to their local electronic environment. In copolymers, the ¹³C NMR can be used to analyze the distribution of monomer units along the polymer chain. rsc.orgresearchgate.net

²⁹Si NMR: As the key element in the siloxane backbone, ²⁹Si NMR is particularly informative. huji.ac.il The chemical shift of the silicon atom is highly sensitive to its substituents. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. However, in copolymers containing different siloxane units, such as dimethylsiloxane (D) and diphenylsiloxane (D'), distinct ²⁹Si NMR signals appear for the different silicon environments. osti.gov For example, the chemical shift of a silicon atom in a D unit will be different from that in a D' unit. Furthermore, the chemical shifts are also influenced by the nature of the neighboring units, allowing for the identification of different triad (B1167595) and pentad sequences (e.g., DDD, DDD', D'DD'). osti.gov The typical chemical shift range for silicon in these compounds is broad, allowing for excellent resolution of different structural environments. huji.ac.il A background signal from the glass NMR tube and probe is often observed around -110 ppm, which may need to be accounted for. huji.ac.il

Table 1: Representative NMR Data for Siloxane Units

| Nucleus | Type of Unit | Chemical Shift (ppm) |

| ¹H | Methyl (in Dimethylsiloxane) | ~0.1 - 0.5 |

| Phenyl (in Diphenylsiloxane) | ~7.2 - 7.8 | |

| ¹³C | Methyl (in Dimethylsiloxane) | ~0 - 2 |

| Phenyl (in Diphenylsiloxane) | ~127 - 138 | |

| ²⁹Si | Dimethylsiloxane (D) | ~ -18 to -24 |

| Diphenylsiloxane (D') | ~ -44 to -48 |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific copolymer structure.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between different atoms within a molecule and for elucidating stereochemical relationships.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify protons that are spin-spin coupled to each other. In the context of this compound, this would confirm the coupling between the ortho, meta, and para protons on the phenyl rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of the proton and carbon signals for the methyl and phenyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For example, an HMBC experiment could show a correlation between the methyl protons and the silicon atom, as well as between the phenyl protons and the silicon atom, thus confirming the connectivity of the substituents to the silicon backbone.

Triple Resonance 3D NMR: For complex copolymer systems, more advanced techniques like ¹H/¹³C/²⁹Si triple resonance 3D NMR can be employed. researchgate.net These experiments provide correlations between all three nuclei, offering unparalleled detail about the polymer microstructure and allowing for the complete assignment of resonances, even in cases with significant spectral overlap in 1D and 2D spectra. researchgate.net

Quantitative NMR (qNMR) is a valuable method for determining the precise composition of copolymers containing this compound units. By carefully acquiring and processing the NMR data, the integral areas of specific resonances can be used to calculate the molar ratio of the different monomer units.

For instance, in a copolymer of dimethylsiloxane and diphenylsiloxane, the ratio of the integral of the methyl proton signal to the integral of the phenyl proton signal in the ¹H NMR spectrum can be used to determine the copolymer composition. Similarly, the integrals of the corresponding signals in the ¹³C and ²⁹Si NMR spectra can also be used for quantification. osti.gov High-resolution ²⁹Si NMR is particularly powerful for analyzing the microstructure and sequence distribution in polysiloxane copolymers. osti.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding characteristics within a molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Si-O-Si symmetric stretching vibration is also observable in the Raman spectrum. Phenyl ring vibrations, such as the ring breathing mode, are often strong in the Raman spectrum and can be used for characterization. researchgate.netresearchgate.netnih.gov

Table 2: Key Vibrational Frequencies for Phenyl and Methyl Substituted Siloxanes

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Si-O-Si | Asymmetric Stretch | 1000 - 1100 |

| Si-CH₃ | Symmetric Deformation | ~1260 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Phenyl Ring | Breathing Mode | ~1000 |

Mass Spectrometry (MS) for Molecular Weight Distribution and Fragment Analysis in Oligomers

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For oligomeric systems of this compound, MS can provide information on the distribution of different chain lengths.

Ionization Techniques: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed for the analysis of siloxane oligomers to minimize fragmentation and preserve the molecular ion. researchgate.net

Fragmentation Analysis: By inducing fragmentation of the molecular ions (e.g., through collision-induced dissociation in tandem mass spectrometry, MS/MS), valuable structural information can be obtained. The fragmentation patterns can reveal the sequence of monomer units in a copolymer and help to identify the end groups of the oligomer chains. researchgate.net Common fragmentation pathways for siloxanes include cleavage of the Si-O and Si-C bonds. The analysis of the resulting fragment ions can confirm the presence of both phenyl and methyl substituents on the silicon atoms.

Theoretical and Computational Chemistry Studies of 1,3 Diphenyl 1,3 Dimethyldisiloxane

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in determining the electronic structure and optimized molecular geometry of 1,3-Diphenyl-1,3-dimethyldisiloxane. These methods solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and the distribution of electrons.

Table 1: Predicted Molecular Properties of this compound (and related compounds)

| Property | Predicted Value | Method | Reference Compound |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₆OSi₂ | - | This compound |

| Molecular Weight | 258.46 g/mol | - | This compound |

| Hydrogen Bond Donor Count | 0 | - | This compound |

| Hydrogen Bond Acceptor Count | 1 | - | This compound |

| Rotatable Bond Count | 4 | - | This compound |

Note: Data for the specific target compound is limited. Some values are for a closely related compound as indicated.

DFT calculations would typically start with an initial guess for the geometry of this compound, which is then optimized to find the lowest energy conformation. During this optimization, key parameters such as the Si-O bond length, Si-C bond lengths, and the Si-O-Si and C-Si-C bond angles are determined. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would also be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity.

Molecular Dynamics Simulations for Conformational Space and Flexibility Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational space and flexibility. For this compound, MD simulations can reveal how the phenyl and methyl groups move and interact, and how the siloxane backbone flexes.

Systematic studies on poly(dimethyl-co-diphenyl)siloxane, a polymer containing the this compound monomer unit, have been conducted using atomistic MD simulations. chemscene.comresearchgate.netresearchgate.net These studies show that as the proportion of diphenyl groups increases, the polymer chain expands. chemscene.comresearchgate.net This expansion is attributed to the bulky nature of the phenyl groups. The simulations also indicate that the chain diffusivity slows down significantly with higher phenyl content, a result of the complex interplay between structural and dynamic changes induced by the phenyl substitution. chemscene.comresearchgate.net

The attraction between adjacent phenyl groups can strengthen both intra- and intermolecular interactions, which in turn dictates the equilibrium population of different conformations and the dynamics of conformational transitions. researchgate.netnih.gov These findings from polymer studies suggest that an isolated this compound molecule would also exhibit significant conformational flexibility, largely influenced by the rotational freedom around the Si-O and Si-C bonds and the steric hindrance of the phenyl groups.

Prediction of Reactivity and Reaction Pathways Using Computational Models

Computational models can be used to predict the reactivity of this compound and to elucidate potential reaction pathways. The electronic structure data obtained from quantum chemical calculations is fundamental for these predictions. For example, the regions of highest and lowest electron density in the molecule, visualized through molecular electrostatic potential (MEP) maps, can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

While specific computational studies on the reaction pathways of this compound are scarce, general principles of siloxane chemistry can be applied. The Si-O-Si bond is susceptible to cleavage by strong acids or bases. Computational models could be used to simulate these reactions, calculating the activation energies and reaction enthalpies to determine the most favorable pathways.

Furthermore, the reactivity of the phenyl and methyl groups can be explored. For instance, the phenyl groups could undergo electrophilic substitution reactions. Computational models could predict the regioselectivity of such reactions by analyzing the charge distribution on the phenyl rings.

Computational Design of Novel this compound Derivatives with Targeted Reactivity

The insights gained from theoretical studies of this compound can be leveraged for the computational design of novel derivatives with specific, targeted properties. By modifying the substituents on the silicon atoms or the phenyl rings, it is possible to tune the electronic, steric, and reactive properties of the molecule.

For example, introducing electron-withdrawing or electron-donating groups onto the phenyl rings would alter the electronic properties of the entire molecule, potentially affecting its reactivity and interaction with other molecules. Computational screening of a library of virtual derivatives can be performed to identify candidates with desired characteristics before undertaking their synthesis and experimental characterization. This in silico approach can significantly accelerate the discovery of new materials with tailored functionalities for applications in areas such as sealants, adhesives, and advanced polymers. chemimpex.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Disiloxane (B77578) |

| 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane |

| Poly(dimethyl-co-diphenyl)siloxane |

| Hexamethyldisiloxane |

Reactivity, Reaction Mechanisms, and Transformation Pathways of 1,3 Diphenyl 1,3 Dimethyldisiloxane

Silicon-Oxygen-Silicon Linkage Reactivity: Cleavage and Rearrangement Mechanisms

The silicon-oxygen-silicon (Si-O-Si) bond is the defining feature of the siloxane family, including 1,3-Diphenyl-1,3-dimethyldisiloxane. The chemistry of these compounds is significantly different from their carbon-based ether analogs. nih.gov A key characteristic of the siloxane bond is its considerable flexibility and wide range of bond angles, which can vary from 105° in strained cyclic structures to nearly 180°. nih.gov The equilibrium angle for a Si-O-Si bond is typically in the range of 145–160°. nih.gov This flexibility is attributed to the partial delocalization of the non-participating electron pairs of the oxygen atom into the d-orbitals of the silicon atoms, which imparts a degree of double-bond character to the Si-O linkage. nih.gov

The reactivity of the Si-O-Si linkage is marked by its susceptibility to cleavage under various conditions. Depending on the reaction environment, fragmentation can occur at the siloxane bond. nih.gov For instance, in related disilacyclobutane structures, ring-opening reactions are known to occur upon treatment with reagents such as halogens, hydrogen halides, lithium aluminum hydride, and sodium hydroxide, which proceed via cleavage of the silicon-carbon bonds within the ring but are indicative of the types of reagents that can interact with silicon centers. rsc.org

The basicity of the oxygen atom in the siloxane linkage increases as the Si-O-Si angle decreases, which corresponds to lower ionicity. nih.gov The high degree of ionicity in Si-O and Si-C bonds, however, provides access to a wide array of inorganic molecular chemistry applications. nih.gov Hydrolysis is a common reaction pathway for cleaving the siloxane bond, often catalyzed by acids or bases. In the synthesis of silanols, care must be taken to use buffered conditions to prevent the condensation of silanols into siloxanes, a reversible process that highlights the dynamic nature of the Si-O-Si bond. researchgate.net

Reactivity of Pendant Phenyl and Methyl Groups: Substituent Effects

Reactions involving related compounds like 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane show that silicon-phenyl bond scission can be a significant competing reaction, particularly during reactions with halogens and hydrogen halides. rsc.org This indicates that the Si-Ph bond, while generally stable, can be cleaved under specific electrophilic or nucleophilic conditions. In contrast, reactions of 1,1-dimethyl-3,3-diphenyl-1,3-disilacyclobutane with various nucleophiles (hydroxide, methoxide, hydride) or hydrogen halides primarily result in the cleavage of the SiMe₂–CH₂ bond, while reactions with chlorine or bromine favor the scission of the SiPh₂–CH₂ bond. rsc.org This demonstrates a clear substituent effect, where the nature of the attacking reagent determines which silicon-substituent bond is preferentially broken.

The phenyl groups, with their electron-withdrawing inductive effect and electron-donating resonance effect, modulate the electron density at the silicon atom. The methyl groups, being electron-donating, also influence the polarity and reactivity of the silicon center. These substituent effects are crucial in directing the outcomes of various chemical transformations.

Role of this compound in Catalytic Systems (as a ligand or reactant)

While direct catalytic applications of this compound are not extensively documented in the provided search results, the structure is closely related to key components used in important catalytic systems, particularly in hydrosilylation. Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a Si-H bond across an unsaturated bond. nih.gov

A prominent example is the Karstedt's catalyst, which is a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) as a ligand. nih.govresearchgate.net This catalyst is highly effective for the curing of silicone polymers. nih.gov The vinyl groups in dvtms are crucial for stabilizing the platinum(0) center and facilitating the catalytic cycle. A derivative, 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane (B1581825), is noted as a versatile compound used in high-performance silicone sealants and adhesives due to its enhanced reactivity and thermal stability conferred by the phenyl groups. chemimpex.com This suggests that disiloxanes bearing phenyl groups can be valuable precursors or components in creating specialized catalysts or polymers.

In the context of hydrosilylation reactions, disiloxanes can also function as reactants. For example, 1,1,3,3-tetramethyldisiloxane (B107390) is used as a hydrosilylating agent to react with olefins like allylbenzene (B44316) in the presence of platinum catalysts to form functionalized siloxanes. scirp.org The presence of phenyl groups on the silicon atoms of the reacting disiloxane (B77578) would influence the reactivity of the Si-H bond (if present) and the properties of the resulting product.

Chemical Transformations for Derivatization and Functionalization

The structure of this compound allows for a variety of chemical transformations to create derivatives with tailored properties.

Hydrosilylation Reactions and Their Stereocontrol

Hydrosilylation reactions represent a powerful method for functionalizing organosilicon compounds. nih.gov These reactions, which typically involve the addition of a silane (B1218182) (R₃SiH) to an alkene or alkyne, are catalyzed by transition metal complexes, most commonly platinum compounds like Speier's or Karstedt's catalysts. nih.govnih.gov The reaction generally proceeds with high yields and stereoselectivity, often following an anti-Markovnikov addition pattern. nih.gov

The mechanism, such as the Chalk-Harrod mechanism, involves oxidative addition of the Si-H bond to the metal center, coordination of the unsaturated substrate, migratory insertion, and finally, reductive elimination to yield the functionalized silane. researchgate.net While this compound itself does not have a Si-H bond for hydrosilylation, its derivatives containing this functionality would be expected to undergo such reactions. The phenyl and methyl substituents would sterically and electronically influence the approach of the unsaturated substrate and the subsequent steps, thereby affecting the regioselectivity and stereocontrol of the addition. For instance, studies on the hydrosilylation of allyl benzene (B151609) derivatives show that the nature and position of substituents influence the regioselectivity of the reaction. scirp.org

Table 1: Overview of Catalysts in Related Hydrosilylation Reactions

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Karstedt's Catalyst (Platinum-dvtms) | Alkenes, Alkynes | High activity, low selectivity without modification. | nih.gov |

| Platinum Black | Allylbenzene | Requires higher catalyst loading compared to Karstedt's. | scirp.org |

| Ni(acac)₂ / NaHBEt₃ | 1,3-Dienes, α-Alkenes | High 1,4-regioselectivity for dienes. | nih.gov |

Oxidative Transformations and Their Mechanism

Oxidation of organosilicon compounds can lead to valuable functional groups, most notably silanols (Si-OH). The oxidation of a Si-H bond to a Si-OH group is a key transformation. researchgate.net While traditional methods often require transition metal catalysts and strong oxidants, newer, greener protocols have been developed. researchgate.net One such metal-free method uses Rose Bengal as a photocatalyst, with air as the oxidant and visible light irradiation, to produce various silanols in high yields (92-99%). researchgate.net

Hydrolysis of organosilicon hydrides, catalyzed by metals like palladium or ruthenium on charcoal, is another excellent method for preparing organosilanols. researchgate.net This method has been shown to be applicable even to silanols containing siloxane linkages without causing cleavage or rearrangement of these linkages. researchgate.net The hydrolysis of dichlorosilanes is a common route to disiloxane-1,3-diols. researchgate.net For example, the controlled hydrolysis of dichlorosilanes with intramolecular coordinating atoms can yield dcisiloxane-1,3-diols in high yields. researchgate.net These reactions underscore the potential to transform derivatives of this compound, such as the corresponding dihydride or dichloro-analogs, into functionalized disiloxanediols.

Reactions with Metal Complexes and Organometallic Reagents

The silicon centers in this compound and its derivatives can interact with a range of metal complexes and organometallic reagents. The reaction of a related compound, 1,1-dimethyl-3,3-diphenyl-1,3-disilacyclobutane, with magnesium in tetrahydrofuran (B95107) is used for its synthesis, demonstrating the utility of organometallic reagents in forming silicon-carbon bonds. rsc.org Furthermore, this cyclic siloxane reacts with lithium aluminum hydride (LiAlH₄), a powerful nucleophilic hydride source. rsc.org

Polymerization Chemistry and Advanced Polymer Architectures Incorporating 1,3 Diphenyl 1,3 Dimethyldisiloxane Units

Ring-Opening Polymerization of Cyclic Disiloxane (B77578) Analogs or Precursors

Ring-opening polymerization is a fundamental method for producing high molecular weight linear polysiloxanes from cyclic siloxane monomers. gelest.com This process offers superior control over macromolecular size and structure compared to polycondensation, as it does not generate low-molecular-weight side products. gelest.com The polymerization of cyclic monomers containing phenyl and methyl substituents, such as analogs of 1,3-diphenyl-1,3-dimethyldisiloxane, is of significant interest for creating materials with enhanced properties. The reactivity of these cyclic monomers is influenced by factors such as ring strain and the nature of the substituents on the silicon atoms. gelest.com For instance, cyclotrisiloxanes (D3) are significantly more reactive than cyclotetrasiloxanes (D4) due to higher ring strain. gelest.com

The ROP of cyclosiloxanes can be initiated by either anionic or cationic catalysts, with each mechanism presenting distinct characteristics. gelest.com

Anionic Ring-Opening Polymerization (AROP): AROP is initiated by strong bases like alkali metal hydroxides or silanolates. The process involves the nucleophilic attack of the initiator on a silicon atom in the cyclic monomer, leading to the cleavage of a siloxane (Si-O-Si) bond and the formation of a linear silanolate active center. gelest.comgelest.com This active center then propagates by sequentially adding more cyclic monomer units.

The kinetics of AROP are heavily influenced by the counter-ion associated with the silanolate active center and the polarity of the solvent. The reactivity of the active centers, which exist as ion pairs, often shows a tendency for aggregation into dormant, non-propagating species. gelest.com The rate of polymerization generally increases with the size of the alkali metal cation (Li⁺ < Na⁺ < K⁺ < Cs⁺) and with the addition of polar promoters like DMSO or THF, which help to break up the aggregates and solvate the cation, creating a more reactive "naked" anion. gelest.com The presence of electronegative phenyl groups on the silicon atom can make it more susceptible to nucleophilic attack, potentially increasing the polymerization rate compared to methyl-only substituted cyclics. gelest.com

Cationic Ring-Opening Polymerization (CROP): CROP is initiated by strong protic acids (e.g., H₂SO₄, CF₃SO₃H) or Lewis acids. gelest.comgelest.com The mechanism is more complex than AROP and involves the formation of reactive intermediates such as siliconium ions or tertiary oxonium ions. gelest.com The propagation step involves the addition of monomer to the active chain end. However, CROP is often plagued by side reactions, including intramolecular chain transfer (backbiting) that forms cyclic oligomers, and intermolecular chain transfer that leads to a broader molecular weight distribution. nih.govacs.org These side reactions make it challenging to achieve precise control over the polymer structure. nih.govacs.org Photomediated CROP strategies using specialized photoacid catalysts have been developed to suppress these side reactions by forming tight ion pairs that attenuate the reactivity of the active species, allowing for more controlled polymerization. nih.govacs.org

Below is a comparative table of common initiators for ROP of cyclosiloxanes.

| Polymerization Type | Initiator Class | Specific Examples | Key Characteristics |

| Anionic (AROP) | Alkali Metal Hydroxides | KOH, NaOH, LiOH | Common industrial initiators; require removal after polymerization. |

| Alkali Metal Silanolates | KO(SiMe₂O)nK, BuLi | Soluble initiators that allow for better control; BuLi is often used to form the initiating silanolate in situ. nih.gov | |

| Quaternary Ammonium/Phosphonium Hydroxides | R₄N⁺OH⁻, R₄P⁺OH⁻ | Highly active initiators. | |

| Cationic (CROP) | Protic Acids | H₂SO₄, CF₃SO₃H (TfOH) | Effective but can lead to significant side reactions. gelest.comencyclopedia.pub |

| Lewis Acids | FeCl₃, SbCl₅ (often with a co-initiator like HCl) | Strong initiators for CROP. gelest.com | |

| Acid-Activated Minerals | Acid-activated clays | Heterogeneous catalysts that are easily separated from the polymer. gelest.com |

This table summarizes common initiator types for the polymerization of cyclosiloxanes.

Achieving precise control over polymer architecture requires "living" polymerization techniques, where chain termination and transfer reactions are absent. For cyclosiloxanes, this is more accurately described as kinetically controlled ROP. nih.gov The key to this control is ensuring that the rate of chain propagation is significantly faster than the rates of side reactions like backbiting and chain scrambling. nih.gov

This control is typically achieved through anionic polymerization under specific conditions:

Use of Strained Monomers: Highly strained cyclotrisiloxanes (D3 analogs) are preferred because their high ring-opening rate allows polymerization to reach completion before significant side reactions occur. nih.gov

Weak or Specific Initiators: Initiators like lithium silanolates or specialized photobase generators are used. researchgate.netgelest.com These initiators are effective at opening the strained ring but are less aggressive in cleaving the less-strained Si-O-Si bonds in the linear polymer backbone, thus minimizing backbiting. gelest.com

Reaction Conditions: Polymerization is often conducted at low temperatures in solvents like THF to further suppress undesirable side reactions.

Through these methods, it is possible to synthesize well-defined block copolymers, such as polystyrene-b-polydimethylsiloxane (PS-b-PDMS), by sequentially adding different monomers to the living anionic chain ends. mdpi.com This allows for the creation of advanced materials where blocks containing this compound units can be precisely integrated with other polymer segments.

When cyclic siloxane monomers contain stereocenters, such as in cis/trans isomers of substituted rings, the ROP process can potentially produce stereoregular polymers (e.g., isotactic or syndiotactic). The stereochemical outcome of the polymerization depends on the mechanism and the catalyst used. For instance, the anionic ROP of certain phenyl-substituted cyclosiloxanes has been shown to proceed with a degree of stereocontrol. Phenyl-phenyl interactions between polymer chains can influence the tacticity of the resulting polymer. researchgate.net However, achieving high levels of stereoregularity remains a significant challenge, as side reactions that lead to chain equilibration can scramble the stereochemical sequences along the polymer backbone. researchgate.net

Polycondensation Reactions Involving this compound-derived Monomers

Polycondensation is a versatile method for synthesizing polysiloxanes, including those incorporating diphenyl-dimethylsiloxane units. This approach involves the step-wise reaction of difunctional monomers to form the polymer chain, typically with the elimination of a small molecule like water, HCl, or an alcohol. nih.govadelaide.edu.au

Heterofunctional polycondensation (HFC) is a powerful strategy that involves the reaction between two different types of reactive functional groups. A common HFC route for siloxane polymers is the reaction of an α,ω-dihydroxysiloxane oligomer with an α,ω-dichlorosiloxane oligomer. researchgate.netresearchgate.net This reaction is typically carried out in the presence of an acid acceptor, such as pyridine, to neutralize the HCl byproduct and drive the reaction to completion. researchgate.net

This technique is particularly useful for synthesizing well-defined block copolymers. For example, an α,ω-dihydroxy oligomer containing rigid 1,3-disila-1,3-diphenyl-2-oxaindane units can be reacted with a flexible α,ω-dichlorodimethylsiloxane oligomer. researchgate.net The properties of the resulting block copolymer are determined by the relative lengths of the rigid and flexible blocks. researchgate.net This method allows for the systematic variation of block lengths to tailor the final material properties, leading to the formation of microphase-separated structures. researchgate.net

The table below outlines examples of heterofunctional polycondensation reactions.

| Reactant A (Functional Group 1) | Reactant B (Functional Group 2) | Byproduct | Typical Catalyst/Acceptor | Resulting Polymer |

| α,ω-Dihydroxysiloxane | α,ω-Dichlorosiloxane | HCl | Pyridine, Amines | Polysiloxane Block Copolymer researchgate.net |

| α,ω-Dihydroxysiloxane | α,ω-Bis(dimethylamino)siloxane | Dimethylamine | None (self-catalyzing) | Polysiloxane Block Copolymer researchgate.net |

| Phenyldialkoxysilane (AB₂ monomer) | (self-condensation) | Alcohol | Pierce–Rubinstein reaction conditions | Cyclic and linear polyphenylalkoxysiloxanes researchgate.net |

This table illustrates various strategies for heterofunctional polycondensation to synthesize polysiloxanes.

In polycondensation, controlling the molecular weight and architecture (linear, branched, etc.) is crucial. For linear polymers, achieving high molecular weight requires precise stoichiometric balance of the reacting functional groups and high conversion rates.

The reaction conditions also play a critical role. Factors such as monomer concentration, temperature, and the rate of monomer addition can influence whether the reaction favors the formation of high molecular weight linear polymers or leads to intramolecular cyclization, producing cyclic byproducts. researchgate.netmdpi.com For instance, in the polycondensation of phenyldialkoxysilanes, reaction conditions can be tuned to selectively produce either cyclic structures or linear polymers. researchgate.net In some systems, a subsequent thermal condensation step under vacuum can be employed to increase the molecular weight of oligomers formed during the initial polycondensation. mdpi.com

Copolymerization Strategies for Modifying Polysiloxane Backbones

The incorporation of this compound units into polysiloxane chains is a key strategy for tailoring the material's properties. The phenyl groups introduce rigidity and increase the glass transition temperature (Tg), enhancing thermal stability and modifying mechanical properties compared to standard polydimethylsiloxane (B3030410) (PDMS). nsf.govsci-hub.box Copolymerization allows for a precise combination of the flexible, low-Tg nature of dimethylsiloxane units with the properties imparted by diphenylsiloxane units. researchgate.net

Statistical and Block Copolymer Synthesis with this compound Units

The synthesis of polysiloxanes containing diphenylsiloxane units can be achieved through various polymerization techniques, leading to either statistical (random) or block copolymer architectures. researchgate.net

Statistical Copolymers: Random copolymers of dimethylsiloxane and diphenylsiloxane are commonly prepared via ring-opening polymerization (ROP) of cyclic siloxane monomers. mdpi.com For instance, the copolymerization of hexamethylcyclotrisiloxane (D3) and hexaphenylcyclotrisiloxane (P3) can be initiated to create random copolymers. researchgate.net Studies on poly(dimethyl-co-diphenyl)siloxane (PDMS-co-PDPS) prepared by ROP have shown that the resulting microstructure is typically random, as confirmed by 29Si NMR spectroscopy which can be used to quantify monomer sequences. mdpi.com Another method involves step-growth condensation polymerization. researchgate.net The properties of these statistical copolymers are highly dependent on the sequence distribution of the monomer units. researchgate.net Subtle changes in this distribution can lead to significant differences in physical properties; for example, a random copolymer with a minimum sequence length of three siloxane units can be an elastic solid, while one with randomly distributed single siloxane units may be a sticky gum at similar molecular weights and compositions. researchgate.net

Block Copolymers: Well-defined block copolymers, such as di-block, tri-block, and star-block architectures, are synthesized with controlled molecular weight and composition, typically through living anionic polymerization with sequential monomer addition. researchgate.netresearchgate.net This technique allows for the creation of distinct blocks of polydiphenylsiloxane (PDPS) and polydimethylsiloxane (PDMS). researchgate.net For example, poly(diphenylsiloxane-b-dimethylsiloxane) (PDPS/PDMS) can be synthesized via this method. researchgate.net The synthesis of block copolymers can be more complex when the reactivities of the monomers differ significantly. nih.gov In such cases, specialized linking agents may be required to connect the polymer blocks. nih.gov The resulting block copolymers often exhibit properties of thermoplastic elastomers, where the rigid PDPS blocks form hard domains and the flexible PDMS blocks form soft domains, leading to unique mechanical properties without the need for conventional crosslinking. researchgate.net

| Polymer Architecture | Synthesis Method | Key Characteristics |

| Statistical Copolymer | Ring-Opening Polymerization (ROP), Step-Growth Condensation | Random distribution of monomer units; properties are highly sensitive to sequence distribution. researchgate.netmdpi.com |

| Di-block Copolymer (P-M) | Sequential Living Anionic Polymerization | Often paste-like materials. researchgate.net |

| Tri-block Copolymer (P-M-P) | Sequential Living Anionic Polymerization | Can be tough elastomers with good mechanical properties. researchgate.netresearchgate.net |

| Star-block Copolymer | Sequential Living Anionic Polymerization | Also form tough elastomers. researchgate.netresearchgate.net |

Table 1: Synthesis and characteristics of different copolymer architectures incorporating diphenylsiloxane (P) and dimethylsiloxane (M) units.

Influence of Comonomer Ratios on Polymer Structure and Microphase Separation

The ratio of diphenylsiloxane to other comonomers, such as dimethylsiloxane, has a profound impact on the final polymer's structure, morphology, and physical properties.

Effect on Polymer Structure and Properties: Increasing the molar ratio of the diphenyl component in random poly(dimethyl-co-diphenyl)siloxane has a direct effect on the polymer's molecular structure. Atomistic molecular dynamics simulations have shown that as the molar ratio of diphenyl units increases, the size of the linear copolymer chain expands. nsf.gov Concurrently, the chain's mobility is significantly reduced, with chain diffusivity slowing by over an order of magnitude. nsf.gov This is attributed to the bulkier phenyl groups hindering chain motion.

| Diphenylsiloxane Molar Ratio | Effect on Polymer Chain | Effect on Thermal Properties |

| Low | Smaller chain size, higher diffusivity. nsf.gov | Lower Glass Transition Temperature (Tg). sci-hub.box |

| High | Expanded chain size, lower diffusivity. nsf.gov | Higher Glass Transition Temperature (Tg). researchgate.net |

Table 2: Influence of diphenylsiloxane comonomer ratio on polymer properties.

Synthesis of Specialized Polymer Architectures

Beyond simple linear copolymers, disiloxane units are integral to the synthesis of more complex and specialized polymer architectures, including star, brush, and network polymers, as well as precisely defined oligosiloxanes and ladder silsesquioxanes.

Star, Brush, and Network Polymers with Disiloxane Linkages

The versatility of siloxane chemistry enables the creation of non-linear polymer structures with tailored properties.

Star Polymers: Star-shaped copolymers containing both polydiphenylsiloxane and polydimethylsiloxane can be synthesized using living anionic polymerization techniques. researchgate.netresearchgate.net These syntheses can involve the use of a multifunctional linking agent or core molecule to which polymer "arms" are attached. acs.org For example, four-arm star copolymers have been created using (MeCl₂SiCH₂)₂ as a core. acs.org Star-block copolymers with PDPS and PDMS segments are noted for being tough elastomers with valuable mechanical properties. researchgate.netresearchgate.net

Brush Polymers: Also known as comb or graft copolymers, these structures consist of a polymer backbone with multiple polymer side chains grafted onto it. Polysiloxane brush copolymers can be synthesized by grafting techniques, such as the polymerization of monomers from a macroinitiator backbone or by attaching pre-formed side chains to a functionalized backbone. acs.orgacs.org For instance, a comb-like polysiloxane can be obtained from a linear copolymer of vinyl-functionalized siloxane and dimethylsiloxane. acs.org

Network Polymers: These are cross-linked, three-dimensional structures. The incorporation of functional disiloxane units allows for the formation of well-defined networks. The properties of these networks can be finely tuned by controlling the structure and molecular weight of the silicone oligomers used as cross-linkers. researchgate.net

Precision Synthesis of Oligosiloxanes and Ladder Silsesquioxanes from Disiloxane Precursors

The precise control offered by modern synthetic methods allows for the creation of highly defined, smaller siloxane structures from disiloxane and other siloxane precursors.

Oligosiloxanes: The synthesis of short, well-defined siloxane chains (oligosiloxanes) with a specific, controlled sequence of monomer units is an area of advanced research. researchgate.net These precision-engineered molecules are valuable as model compounds for understanding polymer properties and as building blocks for more complex materials.

Ladder Silsesquioxanes: These are rigid, double-stranded polymers with a ladder-like structure, offering exceptional thermal stability and mechanical strength. A common synthetic route to creating ladder silsesquioxanes involves the reaction of all-cis-cyclotetrasiloxanetetraol derivatives with dichlorosiloxanes in the presence of a base. researchgate.net This method allows for the formation of syn-type tricyclic laddersiloxanes with various functional groups, including aryl (phenyl) groups, attached to the silicon atoms. researchgate.net

Role in Advanced Materials Science: Chemical Design and Synthetic Strategies

Design Principles for High-Performance Organosilicon Elastomers and Resins

The design of high-performance silicones hinges on the strategic selection of substituent groups on the silicon-oxygen backbone. The unique combination of phenyl and methyl groups in 1,3-Diphenyl-1,3-dimethyldisiloxane exemplifies a core design principle for creating materials that surpass the limitations of standard polydimethylsiloxane (B3030410) (PDMS).

The incorporation of diphenyl- or phenylmethyl-siloxane units into a polysiloxane chain is a deliberate strategy to modify its mechanical and thermal properties. The phenyl groups, being bulky and rigid compared to methyl groups, introduce a degree of stiffness into the polymer backbone. This has several important consequences for the material's behavior.

Enhanced Thermal Stability: The inclusion of phenyl groups significantly increases the thermal and oxidative stability of polysiloxanes. researchgate.netresearchgate.net The aromatic rings are more resistant to degradation at elevated temperatures than the methyl groups in PDMS. Research has demonstrated that copolymerizing methylphenylsiloxane or diphenylsiloxane units with dimethylsiloxane can elevate the onset of degradation temperature to nearly 400°C. researchgate.net

Improved Low-Temperature Flexibility: Paradoxically, the bulky phenyl groups also disrupt the ability of polymer chains to pack tightly and crystallize at low temperatures. This disruption lowers the glass transition temperature (Tg) and improves the material's elasticity and performance in cold environments. researchgate.net

Increased Refractive Index: The presence of aromatic phenyl rings increases the refractive index of the polymer. This property is critical for optical applications, such as encapsulants for light-emitting diodes (LEDs) and high-refractive-index coatings. d-nb.infonih.govnih.gov

Damping Properties: The restricted segmental movement caused by the strong interactions and steric hindrance of phenyl groups can influence the material's damping properties, which is crucial for applications requiring energy dissipation. mdpi.com

Molecular simulations have confirmed that the attraction between adjacent phenyl groups strengthens both intra- and inter-molecular interactions within the polymer matrix, directly influencing the material's final conformation and dynamic properties. mdpi.com

| Property | Polydimethylsiloxane (PDMS) | Polydimethylsiloxane-co-diphenylsiloxane (PMPDS) | Contribution of Diphenylsiloxane Unit |

|---|---|---|---|

| Thermal Stability | Moderate | High researchgate.net | Increases resistance to thermal degradation. |

| Low-Temperature Flexibility | Good (but crystallizes) | Excellent researchgate.net | Disrupts chain packing, lowering the glass transition temperature. |

| Refractive Index | ~1.40 | >1.50 d-nb.infonih.gov | Aromatic rings increase electron density and polarizability. |

| Intermolecular Interactions | Weak (van der Waals) | Strong (π-π stacking) mdpi.com | Enhances chain-to-chain interactions and affects viscosity. |

The formation of a stable, three-dimensional network is essential for transforming liquid silicone precursors into solid elastomers and resins. The specific chemistry used for cross-linking dictates the final properties of the material, such as its hardness, elasticity, and chemical resistance.

This compound in its native form is a stable molecule lacking highly reactive functional groups for direct cross-linking. The Si-O-Si bond is robust, and the methyl and phenyl groups are generally unreactive under typical curing conditions. Therefore, to be integrated into a cross-linked network, precursors based on this structure must be functionalized. A common strategy involves introducing reactive groups at the silicon atoms.

A prime example is 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane (B1581825) , a derivative where the silicon atoms are functionalized with vinyl (-CH=CH2) groups. chemimpex.comalfa-chemistry.com This molecule is a key component in certain high-performance silicone systems because the vinyl groups can readily participate in hydrosilylation reactions. This process involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond, typically catalyzed by a platinum complex, to form a stable ethyl-bridge between polymer chains. wikipedia.org This is one of the most prevalent methods for curing silicone elastomers. researchgate.net

Alternatively, siloxane structures can be cross-linked through condensation reactions, often involving silanol (B1196071) (Si-OH) end groups that react to form new siloxane bonds and release water. researchgate.net To utilize this compound in such a system, it would first need to be hydrolyzed to create terminal silanol functionalities.

Integration into Hybrid Organic-Inorganic Materials and Nanocomposites

Hybrid materials that combine organic and inorganic components at the molecular or nanoscale level offer properties that are not achievable with either component alone. Organosilicon compounds, particularly those with tailored functional groups like this compound, are ideal for bridging the gap between these two disparate material classes.

A major challenge in creating hybrid materials is ensuring compatibility and strong adhesion between the organic polymer matrix and the inorganic filler or substrate. Poor interfacial bonding leads to weak materials that fail under stress.

The structure of this compound makes it, or polymers derived from it, an excellent interfacial modifier or compatibilizer. numberanalytics.com

The phenyl groups are organic and aromatic, making them compatible with a wide range of organic polymers, especially those also containing aromatic rings like polystyrene or polycarbonate. This compatibility helps to disperse the siloxane component within an organic matrix.

The inorganic siloxane backbone (...-Si-O-Si-...) has a natural affinity for inorganic surfaces such as glass, silica (B1680970) nanoparticles, and metal oxides. mdpi.com This allows it to act as a coupling agent, forming strong chemical bonds (e.g., Fe-O-Si) with the inorganic phase. mdpi.com

This dual nature allows phenyl-containing siloxanes to localize at the organic-inorganic interface, reducing interfacial tension and promoting adhesion, which is crucial for the mechanical integrity of nanocomposites. nih.govresearchgate.net In one study, poly-(dimethyl)-block-(phenyl)siloxane was used as a matrix to disperse ZnS nanoparticles, creating a transparent, high-refractive-index nanocomposite where the siloxane matrix effectively prevented particle agglomeration. d-nb.infonih.gov

Polymer-Derived Ceramics (PDCs) are a class of advanced ceramics synthesized through the pyrolysis of specially designed organosilicon polymers. This route allows for the creation of complex ceramic shapes and compositions that are difficult to achieve through traditional powder metallurgy.

Phenyl-containing polysiloxanes are highly valuable as preceramic polymers for producing silicon oxycarbide (SiOC) and silicon carbonitride (SiCN) ceramics. gelest.comiyte.edu.tr The inclusion of phenyl groups, as found in this compound, is a key design strategy for controlling the final ceramic composition and properties.

Upon heating in an inert atmosphere, the polymer undergoes a series of transformations, ultimately converting to a ceramic material. The phenyl groups play a critical role in this process: they provide a high carbon content relative to silicon. During pyrolysis, this leads to the formation of a "free carbon" phase within the amorphous SiOC matrix. iyte.edu.trresearchgate.net This carbon-rich phase is highly beneficial, as it has been shown to:

Increase the thermal stability of the resulting ceramic. researchgate.net

Inhibit the crystallization of the amorphous ceramic into phases like β-SiC at very high temperatures (above 1500°C), thus extending the material's operational range. iyte.edu.trresearchgate.net

Influence the mechanical and electrical properties of the final ceramic part. researchgate.net

Research on pyrolyzing phenyl- and methyl-containing polysiloxanes has shown that the phenyl-based precursors yield different microstructures compared to purely methyl-based ones, confirming the significant role of the organic substituents in the polymer-to-ceramic transformation. iyte.edu.tr

| Preceramic Polymer Feature | Role of Phenyl Groups | Effect on Final Ceramic |

|---|---|---|

| High C/Si Ratio | Each phenyl group (C6H5) introduces significant carbon content. researchgate.net | Formation of carbon-rich SiOC or SiCN ceramics. iyte.edu.tr |

| Pyrolysis Behavior | Acts as an internal carbon source for carbothermal reduction. nasa.gov | High char yield and formation of a "free carbon" phase. researchgate.net |

| Crystallization Resistance | The free carbon phase physically hinders atomic rearrangement. | Increases the temperature at which crystallization occurs, enhancing thermal stability. researchgate.net |

Research on Specialty Coatings and Adhesives Based on Disiloxane (B77578) Chemistry

The unique properties imparted by the diphenyl-dimethyldisiloxane structure are highly sought after in the formulation of specialty coatings and adhesives designed for demanding environments.

Siloxane-based additives are critical in the coatings industry for controlling surface properties. They can improve flow and leveling, prevent defects like cratering, and provide surface slip and scratch resistance. paint.org Hybrid resins that copolymerize silicones with organic polymers (like polyesters or acrylics) are used to enhance weatherability, UV resistance, and chemical resistance in high-performance architectural and industrial coatings. paint.org The incorporation of phenyl groups, as derived from a this compound-type structure, specifically contributes to high-temperature resistance. paint.org

In the field of adhesives and sealants, polysiloxanes are valued for their excellent thermal stability, chemical inertness, and hydrophobicity. wikipedia.orgreltekllc.com While this compound itself is not an adhesive, its functionalized derivatives are. For example, 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane is explicitly marketed as a key ingredient for high-performance silicone sealants and adhesives used in the construction, automotive, and electronics industries. chemimpex.com In these applications, the core diphenyl-dimethyldisiloxane structure provides the essential thermal stability and desired refractive index, while the vinyl groups provide the reactive sites for curing into a durable, cross-linked adhesive network. chemimpex.com Research into curable siloxane polymers for adhesives continues to seek faster cure times while maintaining high lap shear strength and elongation, properties to which the polymer backbone structure is a key contributor. google.com

Photopolymerizable and Thermally Curable Systems

To be incorporated into photopolymerizable or thermally curable systems, the this compound structure must be modified to include reactive moieties. A prime example is the introduction of vinyl groups to create 1,3-Dimethyl-1,3-diphenyl-1,3-divinyldisiloxane. chemimpex.com This functionalized derivative is a key ingredient in the production of high-performance silicone elastomers and sealants. chemimpex.com